N,4-dimethyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-1,3-oxazole-5-carboxamide
Description
N,4-dimethyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-1,3-oxazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a pyrazole ring, a piperidine ring, and an oxazole ring. These structural features make it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N,4-dimethyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-1,3-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-13-15(23-12-17-13)16(22)19(2)14-4-8-20(9-5-14)10-11-21-7-3-6-18-21/h3,6-7,12,14H,4-5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXQWENCHLBPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)N(C)C2CCN(CC2)CCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-1,3-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate amines and aldehydes.
Construction of the oxazole ring: This step often involves the cyclization of α-haloketones with amides or nitriles.
Coupling reactions: The final step involves coupling the pyrazole, piperidine, and oxazole intermediates under specific conditions, often using catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or oxazole rings using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,4-dimethyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-1,3-oxazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and ability to interact with various biological targets.
Pharmacology: The compound is investigated for its effects on different biological pathways and its potential as a drug candidate.
Chemical Biology: It is used as a probe to study the interactions of small molecules with biological macromolecules.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,4-dimethyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N,4-dimethyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-1,3-thiazole-5-carboxamide
- N,4-dimethyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-1,3-imidazole-5-carboxamide
Uniqueness
N,4-dimethyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-1,3-oxazole-5-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties compared to its thiazole and imidazole analogs. The oxazole ring can influence the compound’s electronic distribution, reactivity, and ability to interact with biological targets, making it a valuable molecule for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
